(E)-FeCp-oxindole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

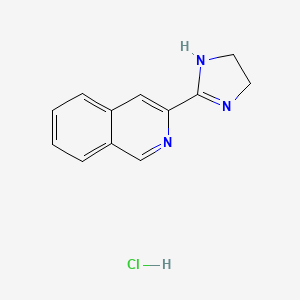

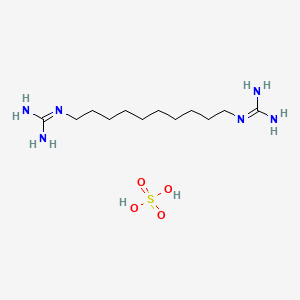

(E)-FeCP-oxindol es un compuesto químico conocido por su inhibición selectiva del receptor 2 del factor de crecimiento endotelial vascular humano (VEGFR2). Este compuesto ha demostrado un potencial significativo en la investigación científica, particularmente en los campos del tratamiento del cáncer y la inhibición de la angiogénesis .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de (E)-FeCP-oxindol implica la reacción del ferroceno con oxindol en condiciones específicas. El proceso típicamente incluye el uso de una base para desprotonar el oxindol, seguido de la adición de ferroceno para formar el producto deseado. La reacción se lleva a cabo bajo temperatura y presión controladas para garantizar la formación del isómero (E) .

Métodos de producción industrial

La producción industrial de (E)-FeCP-oxindol sigue rutas sintéticas similares, pero a una escala mayor. El proceso implica el uso de reactivos y equipos de grado industrial para garantizar un alto rendimiento y pureza. El compuesto se purifica luego mediante técnicas como la recristalización y la cromatografía .

Análisis De Reacciones Químicas

Tipos de reacciones

(E)-FeCP-oxindol experimenta diversas reacciones químicas, que incluyen:

Oxidación: El compuesto puede oxidarse para formar diferentes estados de oxidación del hierro.

Reducción: Las reacciones de reducción pueden convertir el compuesto de nuevo a su estado original a partir de su forma oxidada.

Sustitución: El compuesto puede experimentar reacciones de sustitución donde uno de sus grupos funcionales es reemplazado por otro.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios ácidos y bases para reacciones de sustitución. Las reacciones se llevan a cabo típicamente bajo temperatura y presión controladas para garantizar el resultado deseado .

Productos principales formados

Los productos principales formados a partir de estas reacciones incluyen diferentes estados de oxidación del hierro, derivados de oxindol sustituidos y formas reducidas del compuesto .

Aplicaciones Científicas De Investigación

(E)-FeCP-oxindol tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como reactivo en diversas reacciones químicas y estudios que involucran marcos metal-orgánicos.

Biología: Se estudia por sus efectos en los procesos celulares y su potencial como herramienta para estudiar las vías de señalización celular.

Medicina: Se investiga por su potencial como agente anticancerígeno debido a su capacidad para inhibir VEGFR2, que juega un papel crucial en la angiogénesis tumoral.

Industria: Se utiliza en el desarrollo de nuevos materiales y como catalizador en varios procesos industriales .

Mecanismo De Acción

(E)-FeCP-oxindol ejerce sus efectos mediante la inhibición selectiva de VEGFR2. Esta inhibición evita la unión del factor de crecimiento endotelial vascular (VEGF) a su receptor, bloqueando así las vías de señalización aguas abajo involucradas en la angiogénesis. Los objetivos moleculares del compuesto incluyen el sitio de unión al ATP de VEGFR2, que es crucial para su actividad quinasa .

Comparación Con Compuestos Similares

Compuestos similares

(Z)-FeCP-oxindol: Otro isómero de FeCP-oxindol con efectos inhibitorios similares sobre VEGFR2 pero con diferente configuración espacial.

VEGFR-2-IN-36: Un potente inhibidor de VEGFR-2 con una estructura química diferente pero actividad biológica similar.

Licoricidina: Un compuesto con propiedades antimetastásicas, que se dirige a vías similares pero con un mecanismo de acción diferente

Singularidad

Su capacidad para dirigirse selectivamente a VEGFR2 sin afectar significativamente otros receptores lo convierte en una herramienta valiosa en la investigación científica y en aplicaciones terapéuticas potenciales .

Propiedades

IUPAC Name |

cyclopentane;(3E)-3-(cyclopentylmethylidene)-1H-indol-2-one;iron(2+) |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO.C5H10.Fe/c16-14-12(9-10-5-1-2-6-10)11-7-3-4-8-13(11)15-14;1-2-4-5-3-1;/h3-4,7-10H,1-2,5-6H2,(H,15,16);1-5H2;/q;;+2/b12-9+;; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGKCUURLEMXRGX-ANOGCNOSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC1.C1CCC(C1)C=C2C3=CC=CC=C3NC2=O.[Fe+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCCC1.C1CCC(C1)/C=C/2\C3=CC=CC=C3NC2=O.[Fe+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25FeNO+2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

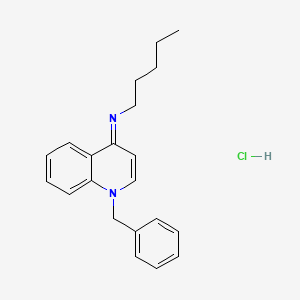

![8-[2-(2,3-dihydro-1,4-benzodioxin-3-ylmethylamino)ethyl]-8-azaspiro[4.5]decane-7,9-dione;hydrochloride](/img/structure/B560196.png)

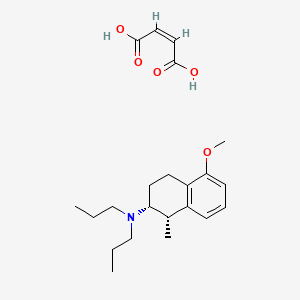

![(E)-but-2-enedioic acid;(2R,7S)-4-methyl-4,9-diazatetracyclo[7.6.1.02,7.012,16]hexadeca-1(15),12(16),13-triene](/img/structure/B560204.png)

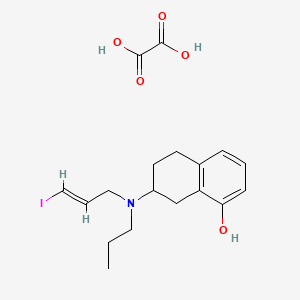

![N-[4-[3-[2-(3,4-dichlorophenyl)ethyl-methylamino]-2-hydroxypropoxy]phenyl]methanesulfonamide;hydrochloride](/img/structure/B560212.png)

![(S)-4-[2-Hydroxy-3-phenoxypropylaminoethoxy]phenoxyacetic acid hydrochloride](/img/structure/B560213.png)